![molecular formula C4HN3O2S B12565606 6H-pyrazolo[3,4-d][1,3]thiazole-3,5-dione](/img/structure/B12565606.png)
6H-pyrazolo[3,4-d][1,3]thiazole-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6H-pyrazolo[3,4-d][1,3]thiazole-3,5-dione is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its fused pyrazole and thiazole rings, which contribute to its unique chemical properties and potential biological activities. The structure of this compound makes it a promising candidate for various scientific research applications, particularly in the development of new therapeutic agents.
Preparation Methods
The synthesis of 6H-pyrazolo[3,4-d][1,3]thiazole-3,5-dione typically involves the annulation of the pyrazole ring to the thiazole ring. This can be achieved through various synthetic routes, including the reaction of pyrazole derivatives with thiazole precursors under specific reaction conditions. One common method involves the use of cyclization reactions, where the pyrazole and thiazole rings are formed simultaneously through the condensation of appropriate starting materials .
Industrial production methods for this compound are less commonly reported in the literature, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the optimization of reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
6H-pyrazolo[3,4-d][1,3]thiazole-3,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are typically carried out using common reagents and under specific conditions to achieve the desired transformations.
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Substitution reactions involve the replacement of functional groups on the pyrazole or thiazole rings with other substituents. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups onto the core structure .
Scientific Research Applications
6H-pyrazolo[3,4-d][1,3]thiazole-3,5-dione has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor and its interactions with various biological targets.
Medicine: The compound’s potential therapeutic applications include its use as an anticancer agent, due to its ability to inhibit key enzymes involved in cancer cell proliferation.
Industry: In industrial settings, this compound is used in the development of new materials and as a precursor for the synthesis of various functionalized compounds.
Mechanism of Action
The mechanism of action of 6H-pyrazolo[3,4-d][1,3]thiazole-3,5-dione involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to and inhibiting the activity of enzymes such as topoisomerase II alpha, which is involved in DNA replication and cell division. By inhibiting this enzyme, the compound can prevent the proliferation of cancer cells and induce apoptosis .
Additionally, this compound has been shown to interfere with the Hedgehog signaling pathway, which plays a crucial role in cell differentiation and development. Inhibition of this pathway can lead to the suppression of tumor growth and the induction of cell death in cancer cells .
Comparison with Similar Compounds
6H-pyrazolo[3,4-d][1,3]thiazole-3,5-dione can be compared with other similar compounds, such as pyrazolo[3,4-d]pyrimidines and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines. These compounds share similar structural features, including fused pyrazole rings, but differ in the nature of the additional heterocyclic rings.
Pyrazolo[3,4-d]pyrimidines: These compounds have a pyrimidine ring fused to the pyrazole ring and are known for their potential as CDK2 inhibitors, which are important targets in cancer therapy.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines: These compounds feature a triazole ring fused to the pyrazole and pyrimidine rings and have shown significant cytotoxic activities against various cancer cell lines.
The uniqueness of this compound lies in its specific combination of pyrazole and thiazole rings, which imparts distinct chemical and biological properties. This compound’s ability to inhibit multiple molecular targets and pathways makes it a valuable candidate for further research and development in medicinal chemistry.
Properties
Molecular Formula |
C4HN3O2S |
|---|---|
Molecular Weight |
155.14 g/mol |
IUPAC Name |
6H-pyrazolo[3,4-d][1,3]thiazole-3,5-dione |
InChI |
InChI=1S/C4HN3O2S/c8-3-1-2(6-7-3)5-4(9)10-1/h(H,5,9) |
InChI Key |
MMEMLVYMQROPCC-UHFFFAOYSA-N |
Canonical SMILES |
C12=C(NC(=O)S1)N=NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-({4-[(Prop-2-en-1-yl)oxy]benzoyl}oxy)phenyl 4-octylbenzoate](/img/structure/B12565528.png)
![2,5-Pyrrolidinedione, 1-[(2,3-dihydroxy-5-nitrobenzoyl)oxy]-](/img/structure/B12565535.png)
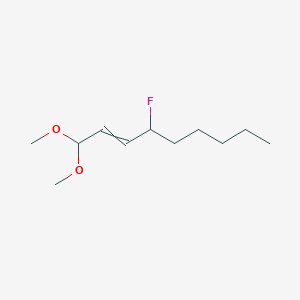
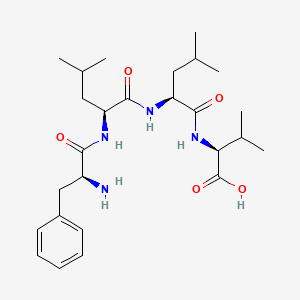
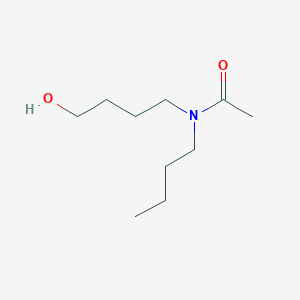
![Magnesium, bromo[1-(triphenylmethyl)-1H-imidazol-4-yl]-](/img/structure/B12565571.png)
![1-Ethyl-3-[(4-methoxyphenyl)amino]-4-phenyl-1H-pyrrole-2,5-dione](/img/structure/B12565572.png)
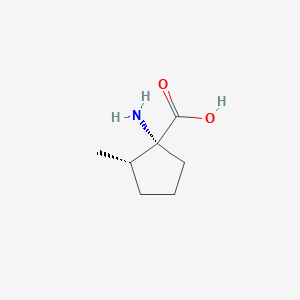
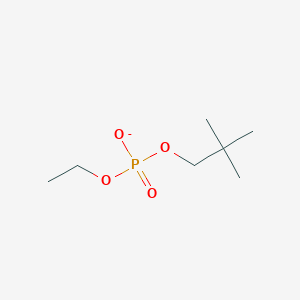
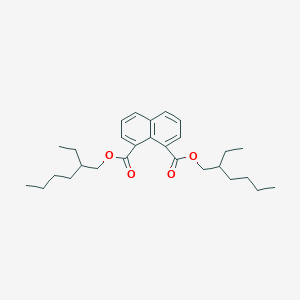
![(Cyclopent-1-en-1-yl)[dimethyl(phenyl)silyl]methanone](/img/structure/B12565584.png)
![4-Methyl-2-[(propan-2-yl)phosphanyl]phenol](/img/structure/B12565585.png)
![2-[3-Fluoro-4-(trifluoromethoxy)phenyl]-5-propyl-1,3,2-dioxaborinane](/img/structure/B12565590.png)
